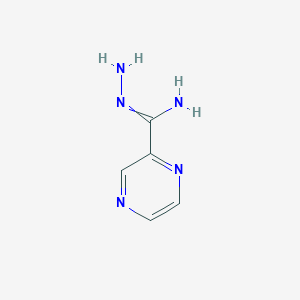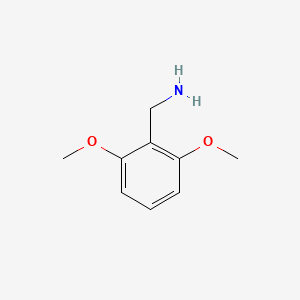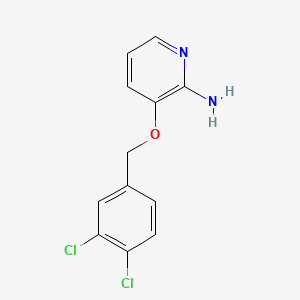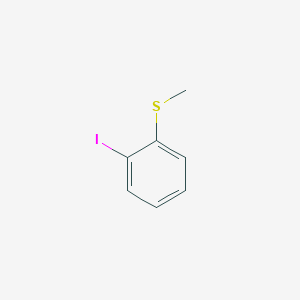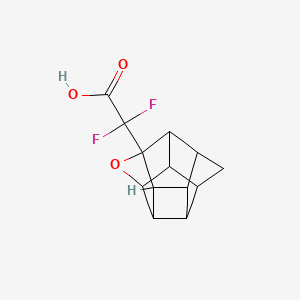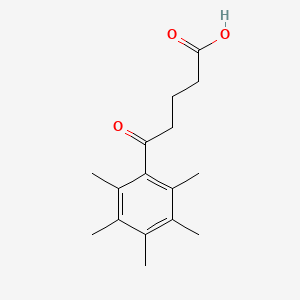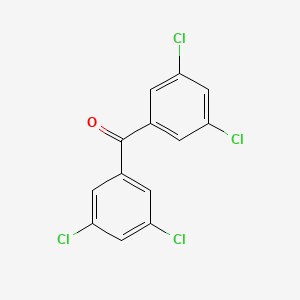
2-(1-Thiophen-2-ylethylideneamino)oxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Thiophen-2-ylethylideneamino)oxyacetic acid (2-TEAA) is an organic compound with a wide range of scientific research applications. It is an organosulfur compound with a thiophene ring structure and has been studied for its potential use in medical and pharmaceutical applications.
Applications De Recherche Scientifique
Scientific Research Applications of Thiophene Derivatives
Thiophene derivatives are aromatic compounds that include sulfur as a heteroatom. These compounds are found in both natural and synthetic substances with a variety of bioactivities. Thiophene derivatives have been utilized across a wide range of applications in medicinal chemistry due to their antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. Some thiophene derivatives are currently marketed drugs, such as Cefoxitin, Cephalothin, Cephaloridine, Temocillin, tinoridine, tiaprofenic acid, tenoxicam, suproprofen, and Raltitrexed. Beyond medicinal chemistry, thiophene derivatives also find applications in organic materials due to their electronic properties, serving as intermediates in organic synthesis, and in the production of agrochemicals, flavors, and dyes. The synthesis of thiophene derivatives has seen significant development, with established methods being modified and novel approaches being discovered. The study by D. Xuan (2020) provides an overview of recent advancements in the synthesis of thiophene derivatives, highlighting the diverse applications and ongoing interest in these compounds for further research and development (Xuan, 2020).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1-Thiophen-2-ylethylideneamino)oxyacetic acid involves the reaction of thiophene-2-carbaldehyde with glycine ethyl ester hydrochloride in the presence of a base to form the Schiff base intermediate. The Schiff base intermediate is then hydrolyzed to yield the final product.", "Starting Materials": ["Thiophene-2-carbaldehyde", "Glycine ethyl ester hydrochloride", "Base (e.g. sodium hydroxide)"], "Reaction": [ "Step 1: Thiophene-2-carbaldehyde is reacted with glycine ethyl ester hydrochloride in the presence of a base to form the Schiff base intermediate.", "Step 2: The Schiff base intermediate is hydrolyzed using a strong acid or base to yield 2-(1-Thiophen-2-ylethylideneamino)oxyacetic acid." ] } | |
Numéro CAS |
30005-32-4 |
Formule moléculaire |
C8H9NO3S |
Poids moléculaire |
199.23 g/mol |
Nom IUPAC |
2-[(Z)-1-thiophen-2-ylethylideneamino]oxyacetic acid |
InChI |
InChI=1S/C8H9NO3S/c1-6(7-3-2-4-13-7)9-12-5-8(10)11/h2-4H,5H2,1H3,(H,10,11)/b9-6- |
Clé InChI |
OMCSQJVGJMCOKB-TWGQIWQCSA-N |
SMILES isomérique |
C/C(=N/OCC(=O)O)/C1=CC=CS1 |
SMILES |
CC(=NOCC(=O)O)C1=CC=CS1 |
SMILES canonique |
CC(=NOCC(=O)O)C1=CC=CS1 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




